molecular formula C23H23N3O3 B11388261 4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11388261
M. Wt: 389.4 g/mol
InChI Key: JFCFSTMFSVFXQJ-UHFFFAOYSA-N
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Description

4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common starting materials might include ethoxybenzene, hydroxybenzene, and propenyl derivatives. The synthesis could involve:

    Condensation reactions: to form the pyrazole ring.

    Alkylation: to introduce the ethoxy and propenyl groups.

    Hydroxylation: to add the hydroxy group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This might include:

    Catalysts: to speed up reactions.

    Temperature control: to ensure optimal reaction rates.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The pyrazole ring can be reduced under certain conditions.

    Substitution: The ethoxy and propenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or drugs.

Biology

It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with biological targets. This might involve:

    Binding to enzymes: or receptors.

    Inhibiting or activating: specific biochemical pathways.

    Modulating gene expression: or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-ONE

Uniqueness

The unique combination of functional groups in 4-(4-ETHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H23N3O3/c1-4-12-26-22(15-7-9-16(10-8-15)29-5-2)19-20(24-25-21(19)23(26)28)17-13-14(3)6-11-18(17)27/h4,6-11,13,22,27H,1,5,12H2,2-3H3,(H,24,25)

InChI Key

JFCFSTMFSVFXQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC=C)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

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